7-Chloro-4-nitrobenzofuran
Description
General Overview of Benzofuran (B130515) and Benzofurazan (B1196253) Chemical Space in Academic Research
Benzofuran is a heterocyclic compound consisting of a furan (B31954) ring fused to a benzene (B151609) ring. elsevierpure.com This core structure is a fundamental building block found in a multitude of natural products and synthetic molecules. nih.govnih.gov In academic and industrial research, particularly in medicinal chemistry, the benzofuran scaffold is highly valued due to the diverse pharmacological activities exhibited by its derivatives. nih.govnih.gov These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antihyperglycemic properties, among others. nih.govmdpi.com The versatility of the benzofuran ring system makes it a privileged scaffold in drug design and development, with ongoing research focused on synthesizing novel derivatives with enhanced therapeutic potential. elsevierpure.comnih.govmdpi.com
The benzofurazan ring system, also known as 2,1,3-benzoxadiazole, is another important heterocyclic structure. arkat-usa.org Unlike benzofuran, which contains a five-membered ring with one oxygen atom, benzofurazan features a five-membered oxadiazole ring fused to benzene. chemspider.comnih.gov Benzofurazan derivatives, especially those with nitro substituents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), are renowned for their use as fluorescent probes and labeling agents in bioanalytical chemistry. arkat-usa.orgchemicalbook.commedchemexpress.com Their ability to react with amines and thiols to form highly fluorescent products makes them invaluable tools for studying proteins and other biomolecules. medchemexpress.combiotium.com
Academic Significance of Halogenated and Nitro-Substituted Aromatic Systems
The introduction of halogen atoms and nitro groups onto aromatic systems dramatically influences their chemical properties and reactivity, a principle of significant academic and industrial importance. The nitro group is a strong electron-withdrawing group due to the high electronegativity of its oxygen atoms. nih.gov When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution and makes it susceptible to nucleophilic aromatic substitution. nih.govlkouniv.ac.in This property is fundamental in organic synthesis, allowing for the creation of complex molecules. Furthermore, the presence of nitro groups is a key feature in many energetic materials and has a profound impact on the biological activity and potential mutagenicity of a compound. nih.govlkouniv.ac.in
Halogenation, the substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine), is a foundational reaction in organic chemistry. libretexts.org Halogens are electronegative and exert an inductive electron-withdrawing effect. uni-muenchen.de In the context of nucleophilic aromatic substitution, a halogen can act as a leaving group, facilitating the introduction of other functional groups. mdpi.com The combination of both halogen and nitro substituents on an aromatic ring, as seen in 7-chloro-4-nitrobenzofuran, creates a highly activated system for nucleophilic attack, making it a versatile intermediate in chemical synthesis.
Nomenclature and Structural Distinctions in Scientific Literature (e.g., this compound vs. 4-Chloro-7-nitrobenzofurazan (NBD-Cl))
It is crucial to distinguish between similarly named compounds in scientific literature to ensure clarity and accuracy. A prime example is the distinction between this compound and the widely known reagent 4-Chloro-7-nitrobenzofurazan, often abbreviated as NBD-Cl.
The primary difference lies in their core heterocyclic structure. This compound is a derivative of benzofuran. nih.gov Its structure consists of a benzofuran core with a chlorine atom at position 7 and a nitro group at position 4.
In contrast, 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a derivative of benzofurazan (also named 2,1,3-benzoxadiazole). chemspider.comthermofisher.com This compound features a chlorine atom at position 4 and a nitro group at position 7 of the benzofurazan ring system. thermofisher.com While both molecules contain a benzene ring fused to a five-membered heterocycle with oxygen and are substituted with chloro and nitro groups, the nature of the five-membered ring is fundamentally different. This structural variance leads to significant differences in their chemical formula, molecular weight, and applications. NBD-Cl is extensively used as a fluorogenic derivatizing agent for amines and thiols, a role for which this compound is not typically cited. chemicalbook.combiotium.comsigmaaldrich.com
The table below summarizes the key distinctions between these two compounds.
| Feature | This compound | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) |
| Synonym(s) | 7-CpNBF nih.gov | NBD-Cl, 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole biotium.comthermofisher.com |
| Core Structure | Benzofuran | Benzofurazan (2,1,3-Benzoxadiazole) nih.gov |
| Molecular Formula | C₈H₄ClNO₃ nih.gov | C₆H₂ClN₃O₃ chemspider.comthermofisher.com |
| Molecular Weight | 197.57 g/mol nih.gov | 199.55 g/mol nih.gov |
| CAS Number | 115491-60-6 nih.gov | 10199-89-0 chemspider.comthermofisher.com |
| Primary Use | Chemical intermediate bldpharm.comepa.gov | Fluorescent labeling reagent chemicalbook.commedchemexpress.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
7-chloro-4-nitro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)5-3-4-13-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJMKWLQLBGJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151113 | |
| Record name | 7-Chloro-4-nitrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115491-60-6 | |
| Record name | 7-Chloro-4-nitrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115491606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4-nitrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to Halogenated Nitrobenzofuran Scaffolds
The synthesis of the benzofuran (B130515) framework and its halogenated, nitrated derivatives can be achieved through various strategic approaches, often involving multiple steps and careful control of reaction conditions to ensure desired regioselectivity.
Multi-step Synthesis Approaches for Benzofuran Derivatives
The construction of the benzofuran ring system is a cornerstone of many synthetic efforts. A variety of multi-step synthetic sequences have been developed to access this important heterocyclic motif. These methods often begin with readily available starting materials and proceed through several transformations to build the final benzofuran structure.
One common strategy involves the Williamson ether synthesis , followed by intramolecular cyclization. For instance, a one-pot, three-step procedure has been described for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. This method features a Williamson ether synthesis, hydrolysis of an ester group, and an intramolecular electrophilic cyclization. researchgate.netscielo.br
Another powerful technique is the palladium-catalyzed heteroannulation of 2-halophenols with terminal alkynes, which proceeds through a tandem Sonogashira coupling and a 5-endo-dig cyclization. scielo.br This has been a widely used approach for synthesizing 2-substituted benzofurans. scielo.br
Alternative multi-step approaches include:
p-Toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles. scielo.brjocpr.com
Rearrangement and cyclization of 2-hydroxybenzophenones. scielo.brjocpr.com
Cyclization of 2-acyloxy-1-bromomethylarenes catalyzed by Cr(II)Cl₂/BF₃-OEt₂. scielo.brjocpr.com
Boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones. scielo.brjocpr.com
More recently, multi-step parallel synthesis has been employed to create libraries of benzofuran derivatives for lead optimization in drug discovery. nih.gov This approach allows for the efficient exploration of complex chemical space. nih.gov
Regioselective Functionalization Strategies in Benzofuran Synthesis
Achieving the desired substitution pattern on the benzofuran ring is critical, and various regioselective functionalization strategies have been developed to this end.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. beilstein-journals.org This has been applied to the synthesis of 4,n-dimethoxy-substituted benzo[b]furans. The strategy involves the deprotonative ortho-zincation of meta-functionalized haloanisoles, followed by iodination to produce highly functionalized dihalodimethoxybenzene derivatives. beilstein-journals.org Subsequent selective Sonogashira coupling and a tandem hydroxylation/cyclization sequence yield the desired benzofuran derivatives. beilstein-journals.org
Rhodium(III)-catalyzed C-H functionalization offers another route to regioselective synthesis. A synergistic dual-directing-group strategy has been used for the redox-neutral C-H functionalization of N-phenoxyacetamides with propargyl alcohols, leading to the divergent synthesis of benzofuran and chalcone (B49325) frameworks. acs.org
Furthermore, a direct, one-step synthesis of naphthofurans and benzofurans from phenols and α-haloketones promoted by titanium tetrachloride has been reported. mdpi.comresearchgate.net This method combines a Friedel–Crafts-like alkylation and intramolecular cyclodehydration, demonstrating high levels of regioselectivity. mdpi.comresearchgate.net
Synthesis of Key Intermediates for Benzofuran Ring Construction
The synthesis of appropriately substituted precursors is a crucial aspect of benzofuran chemistry.
One approach involves the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde , a useful intermediate for naturally occurring coumarin (B35378) derivatives, starting from vanillin. jocpr.com The key steps include the formation of a propargyl ether and a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran (B1664563) ring. jocpr.com
The synthesis of 2-aryl-1-benzofuran-5-carboxaldehyde can be achieved through a multi-step sequence using an organocuprate and a 2-halophenol. jocpr.com Other key intermediates that have been synthesized include:
2-(3-formyl-2,4,6-trimethoxyphenyl)-1-benzofuran-5-carbaldehyde jocpr.com
7-methoxy-2-(3,4-methylenedioxyphenyl)-1-benzofuran-5-carbaldehyde jocpr.com
7-iodo-2-phenyl-1-benzofuran-5-carbaldehyde jocpr.com
2-(4-benzyloxyphenyl)-7-methoxy-1-benzofuran-5-carbaldehyde jocpr.com
A method for the preparation of 2,3-dihydro-2,5-dimethyl-4-chloro-7-nitrobenzofuran has also been documented. prepchem.com
Chemical Reactivity and Derivatization Strategies of 7-Chloro-4-nitrobenzofuran (or its commonly referred analog, NBD-Cl)
This compound, often referred to in the literature as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole or NBD-Cl, is a highly reactive compound, primarily due to the presence of the electron-withdrawing nitro group and the labile chlorine atom. ontosight.aimasterorganicchemistry.com This reactivity makes it a valuable reagent for derivatization, particularly in the context of biological and analytical chemistry.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the chloride leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex). lumenlearning.comopenstax.org
The general mechanism involves two steps:
Attack of the nucleophile on the carbon atom bearing the chlorine to form a resonance-stabilized anionic intermediate. lumenlearning.com
Elimination of the chloride ion to restore the aromaticity of the ring. openstax.org
This compound (NBD-Cl) is widely recognized as a fluorogenic derivatizing reagent for primary and secondary amines, including amino acids and peptides. aatbio.comresearchgate.netbiotium.com The reaction between NBD-Cl and an amine results in a nucleophilic substitution, yielding a highly fluorescent NBD-amine adduct. aatbio.comresearchgate.net
The reaction is typically carried out in a buffered medium at a slightly basic pH. researchgate.net For example, optimal conditions for the reaction with L-ornithine were found to be a pH of 7, a temperature of 80°C, and a reaction time of 35 minutes. rsc.org The resulting NBD-amine derivatives are intensely fluorescent and can be readily detected and quantified. researchgate.net
The fluorescence properties of the NBD-amine adducts are highly sensitive to the solvent environment, with the fluorescence intensity decreasing significantly in aqueous solutions. aatbio.cominterchim.fr The excitation and emission maxima of these adducts are typically around 464 nm and 512 nm, respectively, in aqueous solutions. aatbio.cominterchim.fr
NBD-Cl reacts with both primary and secondary amines, making it capable of derivatizing amino acids like proline and hydroxyproline (B1673980). thermofisher.com The reaction of NBD-Cl with various amines and amino acids has been extensively studied and utilized for their determination via high-performance liquid chromatography (HPLC). researchgate.net
Table 1: Reaction Conditions and Spectroscopic Data for NBD-Amine Adducts
| Nucleophile | Reaction Conditions | Excitation Max (nm) | Emission Max (nm) | Reference |
| Primary Aliphatic Amine | Methanol | 465 | 535 | biotium.comthermofisher.com |
| Secondary Aliphatic Amine | Methanol | 485 | 540 | biotium.comthermofisher.com |
| L-Ornithine | pH 7, 80°C, 35 min | 469 | - | rsc.org |
| Thiamine | pH 10.5 | 472 | 562 | researchgate.net |
| General Amino Acids | pH 8.5, 70°C, 60 min | 475 | - | researchgate.net |
Cycloaddition Reactions (e.g., Diels-Alder)
Beyond its reactivity in substitution reactions, this compound also participates in pericyclic reactions. It has been shown to function as a potent dienophile in normal electron-demand Diels-Alder (NEDDA) reactions. researchgate.netchemicalbook.comsigmaaldrich.com The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org
Strategies for Fluorescent Derivative Synthesis
A significant application of this compound lies in its use as a fluorogenic labeling agent. researchgate.netmdpi.com The compound itself is non-fluorescent but reacts with primary and secondary amines to yield intensely fluorescent substitution products. mdpi.comchemicalbook.com This property makes it an invaluable tool in analytical chemistry and biochemistry for the derivatization of otherwise non-fluorescent molecules. mdpi.com
The nucleophilic substitution of the chlorine atom by an amino group is a rapid and high-yielding reaction. mdpi.com It is widely used as a derivatizing reagent for the chromatographic and spectrofluorimetric analysis of amino acids, peptides, proteins, and low molecular weight amines. mdpi.comchemicalbook.comnih.gov
Key strategies and applications include:
Labeling of Biomolecules: It is used to label various biomolecules, including peptides and proteins, by reacting with the N-terminal α-amino group. researchgate.netmdpi.com At neutral pH, the reaction is selective for the N-terminal amine over the ε-amino groups of internal lysine (B10760008) residues due to differences in their pKa values. researchgate.net This selectivity allows for the development of methods to distinguish the N-terminal acetylation status of proteins. researchgate.net
Synthesis of Novel Probes: Researchers have synthesized libraries of new fluorescent derivatives by reacting this compound with a variety of amines. umich.edumdpi.comarkat-usa.org The resulting derivatives exhibit a range of colors from yellow to red and possess extremely intense fluorescence. mdpi.com For instance, it has been reacted with amines like furfurylamine, adamantylamine, and phenylalanine to create novel derivatives. mdpi.com
Bio-imaging: A derivative of this compound has been synthesized for use in cancer-specific imaging, highlighting its utility in developing targeted molecular probes. researchgate.net
Table 2: Examples of Amines Used for Synthesis of Fluorescent Derivatives
| Amine Reactant | Solvent/Conditions | Reference |
|---|---|---|
| Glycine | Methanol/Water, NaHCO₃ | mdpi.com |
| Phenylalanine | Methanol/Water, NaHCO₃ | mdpi.com |
| Furfurylamine | Methanol, NaHCO₃ | mdpi.com |
| Aniline | Methanol/Ethanol | umich.eduarkat-usa.org |
| Amino-benzo-crown[18C6] | Acetonitrile, NaHCO₃ | umich.eduarkat-usa.org |
| N-(α-naphthyl)-ethylenediamine | Ethanol, NaHCO₃ | umich.eduarkat-usa.org |
Computational and Theoretical Investigations on Molecular Structure and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Restricted Hartree-Fock (RHF))
No dedicated studies employing DFT, RHF, or other quantum chemical methods to analyze the fundamental properties of 7-Chloro-4-nitrobenzofuran have been identified. Such calculations are essential for a modern understanding of a molecule's behavior at the atomic level.
Molecular Geometry Optimization and Conformational Analysis
Published data on the optimized bond lengths, bond angles, and dihedral angles for this compound, which would be determined through geometry optimization calculations, is not available. This information forms the basis for all other computational analyses.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
There is no available research detailing the electronic properties of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, have not been reported. This data is crucial for assessing the compound's kinetic stability and chemical reactivity.
Simulations and Analysis of Vibrational Spectra (FT-IR, FT-Raman)
While the compound is used in laboratory settings, there are no published theoretical simulations of its Fourier-Transform Infrared (FT-IR) or Fourier-Transform Raman (FT-Raman) spectra. These simulations, when compared with experimental data, allow for precise assignment of vibrational modes to specific molecular motions.
Natural Bond Orbital (NBO) Analysis
An NBO analysis provides insight into charge transfer and intramolecular interactions. No studies containing an NBO analysis for this compound could be located, preventing a detailed discussion of its bonding and electronic delocalization characteristics.
Atomic Charge Distribution and Electrostatic Potential Mapping
Information regarding the distribution of atomic charges and the molecular electrostatic potential (MEP) map for this compound is absent from the literature. These analyses are vital for predicting how the molecule will interact with other electrophilic and nucleophilic species.
Applications in Advanced Analytical and Chemical Biology Research
Development of Derivatization Reagents for Advanced Chromatographic Techniques
NBD-Cl has become a cornerstone reagent for the analysis of primary and secondary amine groups using chromatography. innovareacademics.inmdpi.com Its application in both pre-column and post-column derivatization strategies has broadened the scope of chromatographic analysis for numerous compounds. ui.ac.idresearchgate.net
In High-Performance Liquid Chromatography (HPLC), derivatization with NBD-Cl is a common strategy to enable or enhance the detection of analytes. The reaction typically involves the nucleophilic substitution of the chlorine atom on the NBD-Cl molecule by an amino group of the target analyte, yielding a stable, highly detectable derivative. dergipark.org.tr
Pre-column derivatization involves reacting the analyte with NBD-Cl before injection into the HPLC system. dergipark.org.tr This approach allows for more flexible reaction conditions and the removal of excess reagent if necessary. dergipark.org.tr The resulting NBD-adducts are typically highly fluorescent, enabling extremely sensitive detection using a fluorescence detector (FLD). This method has been successfully applied to the quantification of various pharmaceuticals and biomolecules in complex matrices like human plasma. innovareacademics.innih.gov
For instance, a sensitive HPLC-FLD method was developed for the antidepressant tianeptine, where derivatization with NBD-Cl allowed for a limit of detection (LOD) of 10 ng/mL. nih.gov Similarly, the antiepileptic drug topiramate (B1683207), which lacks a UV-absorbing chromophore, was analyzed after pre-column derivatization with NBD-Cl, achieving high sensitivity. researchgate.netscience.gov The technique has also been validated for determining trimetazidine (B612337) in human plasma, with a reported limit of detection as low as 0.3 ng/mL. nih.gov Another application includes the quantification of the amino acid hydroxyproline (B1673980) in leather samples, where derivatization with NBD-Cl enabled a precise and accurate HPLC-FLD method with a limit of quantification of 0.03 µg/ml. uc.eduresearchgate.net
Table 1: Examples of Pre-column Derivatization with NBD-Cl for HPLC-FLD Analysis
| Analyte | Matrix | Derivatization Conditions | Chromatographic Column | Mobile Phase | Detection (Ex/Em) | LOD / LOQ |
|---|---|---|---|---|---|---|
| Tianeptine | Tablets | N/A | C18 | Acetonitrile / 10 mM orthophosphoric acid (pH 2.5) | 458 nm / 520 nm | 10 ng/mL (LOD) / 45 ng/mL (LOQ) nih.gov |
| Trimetazidine | Human Plasma | 70°C for 30 min in pH 8 borate (B1201080) buffer | Nucleosil CN | Acetonitrile / 10 mM sodium acetate (B1210297) (pH 3.5) / methanol | 470 nm / 530 nm | 0.3 ng/mL (LOD) / 0.95 ng/mL (LOQ) nih.gov |
| Hydroxyproline | Leather | N/A | PICO TAG | 0.1M sodium acetate (pH 7.2) / Acetonitrile | 465 nm / 535 nm | 0.01 µg/ml (LOD) / 0.03 µg/ml (LOQ) uc.eduresearchgate.net |
| Topiramate | Pharmaceutical Forms | Reaction with NBD-Cl in borate buffer (pH 7.7) | Phenyl Column | Phosphate buffer (pH 2.3) / Methanol | N/A | N/A researchgate.net |
| Dimethylamine / Diethylamine | Pharmaceuticals | N/A | C18 | Phosphoric Acid Buffer (pH 2.8) / Methanol (Gradient) | 450 nm / 540 nm | N/A mdpi.com |
While fluorescence detection offers superior sensitivity, the NBD-derivatives of analytes also absorb light in the ultraviolet-visible (UV-Vis) region. science.gov This allows for their detection using a more common UV detector, providing a viable alternative when a fluorescence detector is unavailable. A method for analyzing topiramate in pharmaceutical formulations involved derivatization with NBD-Cl followed by detection using a spectrophotometer at 264 nm. researchgate.net Another report mentioned the derivatization of dodecylamine (B51217) with 7-chloro-4-nitrobenzofuran for analysis by HPLC-UV/VIS. gassnova.no A method for analyzing cyclamate involved derivatization and subsequent detection via absorbance at 485 nm. nih.gov
In post-column derivatization, the analyte is first separated in its native form on the HPLC column. dergipark.org.tr After separation, the reagent (NBD-Cl) is continuously introduced into the mobile phase stream using a second pump, and the reaction occurs in a reactor coil before the flow cell of the detector. innovareacademics.indergipark.org.tr This approach is advantageous as it can reduce sample preparation time and minimize potential interferences from the derivatizing reagent, leading to highly reproducible results. dergipark.org.tr NBD-Cl has been noted as a valuable reagent for post-column derivatization in the analysis of compounds containing amine groups. innovareacademics.inui.ac.idresearchgate.net For example, a method for determining domoic acid in mussels utilized post-column derivatization with NBD-Cl followed by fluorescence detection. innovareacademics.in
Spectrophotometric and Spectrofluorometric Analytical Method Development
Beyond chromatography, NBD-Cl is used for the direct spectrophotometric and spectrofluorometric analysis of various compounds. innovareacademics.in This involves reacting NBD-Cl with an analyte in solution to form a product with distinct absorption or fluorescence characteristics. The concentration of the analyte is then determined by measuring the absorbance or fluorescence intensity of the solution. This technique has been applied to the quantification of drugs in pharmaceutical formulations. nih.govnih.gov
For example, new methods were developed for determining various antihistamine and antihypertensive drugs by reacting them with NBD-Cl. nih.gov The resulting colored products were measured at specific wavelengths (e.g., 467-471 nm), and the fluorescent derivatives were measured with excitation/emission maxima around 460-477 nm and 535-538 nm, respectively. nih.gov Similarly, the anti-hirsutism agent α-difluoromethylornithine was quantified in cream samples by measuring its NBD-Cl derivative spectrophotometrically at 478 nm and spectrofluorimetrically with excitation at 475 nm and emission at 540 nm. nih.gov
Table 2: Spectrophotometric and Spectrofluorometric Analysis using NBD-Cl
| Analyte(s) | Method | Wavelength (nm) | Linear Range (µg/mL) |
|---|---|---|---|
| Clemastine, Loratadine, Losartan, Ramipril | Spectrophotometry | 467 - 471 (λmax) | 5 - 120 nih.gov |
| Clemastine, Loratadine, Losartan, Ramipril | Spectrofluorometry | Ex: 452-477 / Em: 535-538 | 0.05 - 20 nih.gov |
| α-Difluoromethylornithine | Spectrophotometry | 478 (λmax) | 5 - 30 nih.gov |
| α-Difluoromethylornithine | Spectrofluorometry | Ex: 475 / Em: 540 | 0.4 - 2 nih.gov |
| Tranexamic Acid | Spectrophotometry | N/A | N/A ajol.inforesearchgate.net |
Application in the Detection and Quantification of Biomolecules
This compound has proven to be particularly valuable for the detection and quantification of a wide range of biomolecules, many of which are challenging to analyze in their native state.
Its reactivity with primary and secondary amines makes it an excellent reagent for the analysis of amino acids. It has been used extensively for the liquid chromatographic determination of hydroxyproline, a key component of collagen, in various samples including collagen hydrolysates and biological fluids. nih.govresearchgate.net The high sensitivity of NBD-Cl derivatization is crucial for these analyses. uc.eduresearchgate.net
In the field of chemical biology, NBD-Cl has been adapted for more sophisticated applications. It is used as a thiol-blocking reagent and has been employed in the "dimedone switch method" to detect protein persulfidation (RSSH), a key post-translational modification. nih.gov Researchers have also leveraged the differential reactivity of NBD-Cl to selectively label the N-terminal amino group of proteins at neutral pH without reacting with the internal lysine (B10760008) residues, providing a method to distinguish protein N-terminal acetylation and to quantify proteins. researchgate.net Furthermore, NBD-Cl has been incorporated into larger molecular probes; for example, it was used to synthesize NADA (nitrobenzofuran-D-amino acid), a fluorescent D-amino acid derivative used as a sensor to target and visualize bacterial cell walls. nih.gov
Table 3: Examples of Biomolecule Detection using this compound
| Biomolecule | Analytical Context/Application | Detection Method |
|---|---|---|
| Hydroxyproline | Quantification in collagen hydrolysates and leather. uc.eduresearchgate.netnih.gov | HPLC-FLD |
| Free Amino Acids | Quantification in biological samples (e.g., islets of Langerhans). dergipark.org.tr | HPLC-FLD |
| Protein Persulfides (RSSH) | Detection as part of the "dimedone switch method". nih.gov | Fluorescence-based assays |
| Protein N-termini | Selective fluorescent labeling to study N-terminal acetylation. researchgate.net | Fluorescence Spectroscopy |
| Bacterial Cell Wall | Component of the fluorescent probe NADA for bacterial imaging. nih.gov | Fluorescence Microscopy |
| Amines (e.g., Dimethylamine) | Quantification in pharmaceutical products. mdpi.com | HPLC-FLD |
Chemical Probes and Tools for Biological Systems
This compound, also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is a versatile compound utilized as a fluorescent probe and derivatization reagent in biological and chemical research. nih.govinnovareacademics.in Its utility stems from the reactivity of its chlorine atom, which can be displaced by nucleophilic groups present in biomolecules, and the environmentally sensitive fluorescence of the resulting nitrobenzofuran adduct. nih.govnih.gov This property allows for the development of "turn-on" fluorescent sensors and specific labeling strategies for various biological components.
Protein Modification and Fluorescent Labeling Strategies
The benzofuran (B130515) derivative this compound serves as a valuable reagent for protein modification, offering insights into protein structure and function through fluorescent labeling. nih.gov The terminal N-NBD-protein conjugate exhibits noteworthy fluorescence and spectral characteristics, making it a useful tool for these studies. nih.gov
This compound has been demonstrated to covalently modify specific amino acid residues in proteins, with a notable focus on tyrosine. nih.govnih.gov This modification can lead to the inhibition of enzyme activity, providing a method to identify essential residues within a protein's active or allosteric sites.
In studies on bovine heart mitochondrial ATPase, this compound was found to inhibit the enzyme by reacting with an essential tyrosine residue. nih.gov The kinetics of this reaction suggest that the rate-limiting step is the formation of a Meisenheimer complex at the C-4 position of the benzofuran ring. Interestingly, after the initial modification of a tyrosine residue, the nitrobenzofuran group can undergo an intramolecular transfer to a lysine residue. nih.gov
Similarly, research on chloroplast H+-ATPase revealed that this compound inactivates the enzyme by modifying tyrosine residues. nih.gov The specific tyrosine residue modified was found to be dependent on the presence of ATP. In the absence of ATP, tyrosine β362 was labeled, while in the presence of ATP, the modification occurred at tyrosine β328. nih.gov Both of these tyrosine residues are located near a proposed nucleotide-binding region of the β-subunit. nih.gov However, in the F1-ATPase from the thermophilic bacterium PS3, modification of a specific tyrosine residue with this compound did not abolish enzyme-bound ATP synthesis, indicating a different role for the targeted tyrosine in this particular enzyme. nih.gov
Table 1: Site-Specific Tyrosine Modification by this compound in ATPases
| Enzyme | Organism | Modified Tyrosine Residue(s) | Effect of Modification | Reference |
| Mitochondrial ATPase | Bovine Heart | Essential Tyrosine | Inhibition of ATPase activity | nih.gov |
| Chloroplast H+-ATPase | Not Specified | β-Tyr362 (in absence of ATP), β-Tyr328 (in presence of ATP) | Inactivation of ATPase | nih.gov |
| F1-ATPase (TF1) | Thermophilic bacterium PS3 | Specific Tyrosine | No abolition of enzyme-bound ATP synthesis | nih.gov |
This compound exhibits differential reactivity towards various nucleophilic groups, which can be exploited for selective labeling. It is widely recognized as a reagent for derivatizing primary and secondary amines, as well as thiols. innovareacademics.inresearchgate.net The selectivity of the reaction can often be controlled by adjusting the pH of the reaction medium.
At neutral pH, this compound can selectively react with the N-terminal α-amino group of unacetylated proteins, leading to a highly fluorescent product. nih.gov In contrast, proteins with an acetylated N-terminus remain non-fluorescent under the same conditions, even with the presence of multiple internal lysine residues. This method provides a practical way to distinguish between acetylated and unacetylated proteins and to quantify proteins with accessible N-terminal amines. nih.gov
The compound is also a well-known thiol-blocking reagent. researchgate.net Its reaction with thiols, such as cysteine residues, involves the displacement of the chloride by the thiolate anion. nih.gov The resulting sulfur-substituted product has distinct photophysical properties compared to the amino-substituted product. This difference in reactivity and spectral properties allows for the selective detection of thiols like cysteine and homocysteine over other biological thiols such as glutathione (B108866). nih.gov The amino groups of cysteine and homocysteine can further displace the thiolate in an intramolecular fashion, leading to amino-substituted products with significantly enhanced fluorescence. nih.gov
Table 2: Selectivity of this compound Labeling
| Target Functional Group | Condition | Outcome | Application | Reference |
| N-terminal α-amine | Neutral pH | High fluorescence | Distinguishing N-terminal acetylation status | nih.gov |
| Thiol (Cysteine) | Not specified | Formation of sulfur-substituted product, followed by intramolecular displacement by the amine group | Selective detection of cysteine/homocysteine | nih.gov |
| Amine (Primary/Secondary) | Not specified | Formation of fluorescent derivative | Derivatization for chromatographic analysis | innovareacademics.in |
Advanced Methodologies and Future Research Trajectories
Development of Novel Derivatizing Agents with Enhanced Specificity and Sensitivity
7-Chloro-4-nitrobenzofuran, also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole or NBD-Cl, is a well-established, versatile chemical used to convert amines into fluorescent derivatives, facilitating their detection. mdpi.comdntb.gov.ua The non-fluorescent nature of NBD-Cl contrasts with the high fluorescence of its derivatives, making it an excellent fluorogenic and chromogenic labeling agent for biomolecules like peptides, proteins, and amino acids in analytical chemistry. mdpi.comresearchgate.net
Future research is focused on creating new derivatizing agents based on the benzofurazan (B1196253) structure with improved characteristics. The goal is to develop reagents that are not only highly sensitive but also exhibit greater specificity towards target molecules. This involves modifying the benzofuran (B130515) core to fine-tune its reactivity and photophysical properties. For instance, the development of water-soluble reagents and specific probes for analyzing peptides and proteins is an active area of investigation. researchgate.net By altering substituents at the 4- and 7-positions of the benzofurazan ring, researchers can modulate the fluorescence characteristics, such as emission wavelength and quantum yield, to create probes for specific biological environments or for multiplexed detection. researchgate.net
Table 1: Examples of Benzofurazan-Based Derivatizing Reagents and Their Characteristics
| Reagent Name | Target Analyte | Key Feature | Reference |
|---|---|---|---|
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Amines, Thiols | Widely used fluorogenic label | mdpi.com |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amines | Higher reactivity than NBD-Cl | researchgate.net |
| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | Amines, Thiols | Enhanced fluorescence quantum yield | researchgate.net |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) | Thiols | High selectivity for thiol groups | researchgate.net |
This table is generated based on information on benzofurazan derivatizing agents.
Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Molecular Interaction Studies
Understanding the precise mechanisms by which benzofuran derivatives interact with their biological targets is crucial for drug development. Advanced spectroscopic techniques are now enabling researchers to observe these molecular interactions in real-time.
For instance, surface plasmon resonance (SPR) detection can measure the binding kinetics between a molecule in solution and a receptor immobilized on a sensor surface. nih.gov While direct observation of low-molecular-weight compounds like benzofuran derivatives can be challenging, competitive kinetic approaches have been developed. nih.gov This allows for the calculation of binding and dissociation rate constants, providing a detailed picture of the interaction dynamics. nih.gov
Furthermore, cutting-edge techniques like attosecond core-level spectroscopy are pushing the boundaries of what can be observed. This method allows for the tracking of ultrafast dynamic processes of electrons and vibrations within molecules with atomic resolution. uni-jena.deuni-jena.de While demonstrated on the furan (B31954) molecule, this technology holds the potential to unravel complex, strongly coupled electron and nuclear dynamics in benzofuran derivatives, such as those occurring during interactions with biological targets like DNA or proteins. uni-jena.deuni-jena.de These real-time studies provide invaluable insights into reaction mechanisms and can guide the design of more effective therapeutic agents.
Computational Design and Prediction of New Functionalized Benzofuran Analogues
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of new molecules with desired properties before their synthesis. acs.org For benzofuran analogues, computational methods are used to explore structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. mdpi.com
Molecular docking simulations are employed to predict the binding modes and affinities of benzofuran derivatives to specific biological targets, such as protein kinases or DNA. researchgate.netresearchgate.net These in silico analyses help identify key interactions and guide the modification of the benzofuran scaffold to enhance potency and selectivity. researchgate.net For example, computational studies have been used to design and evaluate new benzofuran hybrids as dual inhibitors of PI3K and VEGFR-2, two important targets in cancer therapy. researchgate.net
Beyond docking, methods like density functional theory (DFT) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling provide deeper insights into the electronic properties and pharmacokinetic profiles of novel compounds. researchgate.net These predictive models accelerate the drug discovery process by prioritizing the synthesis of candidates with the highest probability of success, thereby saving significant time and resources. acs.org
Exploration of Novel Biological Applications beyond Established Antimicrobial Activities
While benzofuran derivatives have well-documented antimicrobial properties, current research is uncovering their potential across a wide spectrum of therapeutic areas. researchgate.netresearchgate.net The versatility of the benzofuran scaffold allows for its incorporation into molecules targeting a diverse range of biological pathways. mdpi.comrsc.org
Anticancer Activity: A significant body of research highlights the anticancer potential of benzofuran derivatives. nih.gov These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways like HIF-1. nih.govmdpi.comnih.gov For example, certain 7-chloroquinoline (B30040) derivatives, which share a halogenated heterocyclic structure, have demonstrated potent cytotoxic activity against various human cancer cell lines, including colorectal, leukemia, and lung cancer cells. mdpi.com
Antiviral Activity: More recently, benzofuran derivatives have been identified as a novel chemical scaffold for the development of broad-spectrum antiviral agents. nih.govnih.gov Some derivatives have been shown to act as agonists of the Stimulator of Interferon Genes (STING) pathway, inducing the production of type I interferons, which are crucial components of the innate immune response to viral infections. nih.govnih.gov These compounds have shown efficacy against human coronaviruses, including SARS-CoV-2, positioning them as promising host-targeting inhibitors. nih.govnih.gov
Other Therapeutic Areas: The biological activities of benzofuran derivatives extend further, with studies reporting potential applications in:
Neurodegenerative Disorders: Slowing the progression of Alzheimer's and minimizing the severity of Parkinson's disease. nih.gov
Cardiovascular Conditions: Acting as vasodilators for treating conditions like cardiac arrhythmias. nih.gov
Anti-inflammatory and Analgesic Agents: Demonstrating effectiveness in reducing inflammation and pain. researchgate.net
Table 2: Investigated Therapeutic Targets for Benzofuran Derivatives
| Therapeutic Area | Biological Target/Mechanism | Reference |
|---|---|---|
| Anticancer | DNA/RNA synthesis, Apoptosis induction, Tubulin polymerization, HIF-1 pathway inhibition | mdpi.comnih.gov |
| Antiviral | STING Agonism, Induction of Type I Interferons | nih.govnih.gov |
| Neurodegenerative | Neuroprotective functions | nih.gov |
| Cardiovascular | β-adrenergic blocking | nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) inhibition | researchgate.net |
This table summarizes various biological targets and activities being explored for compounds containing the benzofuran scaffold.
Sustainable and Green Chemistry Approaches in the Synthesis of Benzofuran-Based Compounds
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzofuran derivatives. dergipark.org.tr These sustainable approaches aim to improve efficiency, reduce waste, and utilize more environmentally friendly materials. nih.govmdpi.com
Traditional multi-step syntheses often involve harsh reagents and generate significant waste. In contrast, modern green methodologies include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for synthesizing benzofuran compounds. researchgate.net
Catalyst-Free Reactions: The development of synthetic routes that proceed efficiently without the need for a catalyst, often using greener solvents like water or employing solvent-free conditions, represents a significant advance. acs.orgbenthamdirect.com
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or ionic liquids, is a key focus. nih.govnih.gov
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing byproducts. The Diels-Alder reaction is a classic example of a 100% atom-efficient reaction. dergipark.org.tr
These eco-friendly methods not only reduce the environmental impact of chemical synthesis but also often lead to more cost-effective and efficient production of valuable benzofuran-based compounds. benthamdirect.comnih.gov
Q & A
Basic Research Questions
Q. What are the primary applications of 7-Chloro-4-nitrobenzofuran in biochemical research?
- This compound (and its structural analogs) is widely used as a derivatizing agent for amino acids and low-molecular-weight amines in chromatographic analysis . It serves as a fluorescent label for proteins, specifically targeting free thiol groups (e.g., cysteine residues) and N-terminal amines . Its reactivity with thiols and amines enables the preparation of fluorescent phospholipid derivatives (e.g., NBD-dodecanoylphosphatidylethanolamine) for membrane studies .
Q. What are the recommended solvents and storage conditions for this compound?
- The compound is soluble in methanol, DMSO, DMF, and chloroform . Storage should be in a cool, dry environment, avoiding exposure to strong oxidizers and bases to prevent degradation. Prolonged stability requires protection from light and moisture .
Q. How is this compound characterized for purity and structural confirmation?
- Purity is typically assessed via HPLC (high-performance liquid chromatography) with UV detection. Structural confirmation employs - and -NMR spectroscopy, referencing established data for benzofuran derivatives (e.g., chemical shifts for nitro and chloro substituents) . Mass spectrometry (MS) is used to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies optimize the synthesis of this compound derivatives?
- Two primary methods are documented:
- Method A : Reaction with amines in acetonitrile using triethylamine as a catalyst at room temperature for 16 hours (yield: 90%) .
- Method B : Ethanol-based reactions under reflux conditions (yield: 86%) .
Q. How can researchers resolve contradictions in fluorescence labeling efficiency?
- Inconsistent labeling may arise from competing reactions (e.g., hydrolysis of the nitro group or side reactions with non-target functional groups). Mitigation strategies include:
- pH control : Maintain mildly alkaline conditions (pH 8–9) to favor thiol/amine reactivity over hydrolysis .
- Stoichiometric optimization : Use a 2:1 molar excess of this compound to target molecules to ensure complete derivatization .
- Validation : Confirm labeling via fluorescence quenching assays or mass spectrometry .
Q. What mechanistic insights explain selectivity in reactions with Danishefsky’s diene?
- The compound selectively reacts with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene) to form silyl enol ethers. This selectivity is attributed to the electron-withdrawing nitro and chloro groups, which activate the benzofuran core for conjugate addition while stabilizing the transition state through resonance . Computational studies (DFT) suggest that steric hindrance from the chloro substituent directs regioselectivity .
Q. How do researchers address discrepancies in reported melting points and purity?
- Variations in melting points (e.g., 96–100°C) may stem from polymorphic forms or residual solvents. Purity inconsistencies (e.g., 95–99%) are resolved by:
- Recrystallization : Use ethanol or chloroform for high-purity crystals.
- Analytical cross-validation : Compare HPLC, NMR, and elemental analysis data with literature standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
